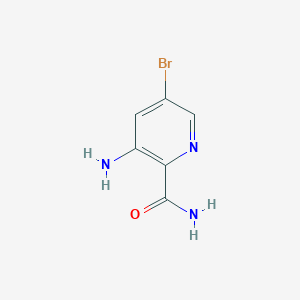

3-Amino-5-bromopyridine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYMXWCCSJWUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610568 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-89-1 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-bromopyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine-2-carboxamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the amino and carboxamide groups, alongside a bromine substituent, provide a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physical and spectral characteristics, and potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its closely related analogues, 3-Amino-5-bromopyridine and 3-Amino-5-bromopyridine-2-carboxylic acid, is presented below. This allows for a comparative understanding of the influence of the carboxamide group on the molecule's overall properties.

| Property | This compound | 3-Amino-5-bromopyridine | 3-Amino-5-bromopyridine-2-carboxylic acid |

| CAS Number | 669066-89-1[1] | 13535-01-8[2][3] | 870997-85-6[4][5] |

| Molecular Formula | C₆H₆BrN₃O[6] | C₅H₅BrN₂[3] | C₆H₅BrN₂O₂[4][5] |

| Molecular Weight | 216.04 g/mol [6] | 173.01 g/mol [2][3] | 217.03 g/mol [4] |

| Melting Point | Not available | 65-69 °C or 63-69 °C[3] | Not available |

| Boiling Point | Not available | Not available | 399.0±42.0 °C at 760 mmHg[4] |

| Solubility | Soluble in chloroform[1] | Not available | Not available |

| Appearance | Not available | Yellow crystalline to light brown powder[3] | Light yellow solid[4] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of a nitro precursor.[1]

Synthesis of this compound

This protocol describes the reduction of 5-bromo-3-nitropyridine-2-carboxamide to yield the target compound.

Materials:

-

5-bromo-3-nitropyridine-2-carboxamide

-

Ammonium chloride (NH₄Cl)

-

Iron powder (Fe)

-

Methanol (MeOH)

-

Water (H₂O)

-

Chloroform (CHCl₃)

-

Diatomaceous earth

Procedure:

-

A suspension of 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol) is prepared in a solvent mixture of methanol (6 mL) and water (3 mL).

-

The reaction mixture is stirred at 100°C for 20 hours.

-

After completion, the reaction is cooled to room temperature.

-

The mixture is filtered through diatomaceous earth, and the filter cake is washed with methanol.

-

The combined filtrates are concentrated under reduced pressure.

-

The residue is dissolved in chloroform and washed with water.

-

The organic layer is separated and concentrated under reduced pressure to afford this compound.[1]

Yield: 246 mg (70%)[1]

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of 3-Amino-5-bromopyridine would show signals corresponding to the aromatic protons and the amine protons.[7] Similarly, the ¹H NMR spectrum of 3-amino-5-bromopyridine-2-carboxylic acid would display characteristic peaks for the protons on the pyridine ring, the amino group, and the carboxylic acid proton.[8] For this compound, one would expect to see distinct signals for the two amide protons in addition to the aromatic and amine protons.

-

¹³C NMR: The ¹³C NMR spectrum would be crucial for confirming the carbon skeleton of the molecule. For the related 3-Amino-2-bromopyridine, the carbon signals of the pyridine ring have been reported.[9] In the case of this compound, a key signal would be the resonance for the carbonyl carbon of the carboxamide group.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-5-bromopyridine exhibits characteristic bands for N-H stretching of the amino group.[2] For this compound, one would expect to observe:

-

N-H stretching vibrations for the primary amine.

-

N-H stretching vibrations for the primary amide.

-

A strong C=O stretching absorption for the amide carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound (216.04 g/mol ). The fragmentation pattern would be expected to show losses of the carboxamide group and bromine atom.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activity has been reported for this compound itself, the broader class of 3-aminopyridine derivatives has garnered significant attention in medicinal chemistry.

Kinase Inhibition

The 2-aminopyridine scaffold is a known pharmacophore found in several kinase inhibitors.[10] For instance, derivatives of 2-amino-5-bromopyridine have been utilized in the synthesis of inhibitors for kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R), PI3K, and VEGFR-2.[10] The structural similarity of this compound suggests it could serve as a valuable building block or a candidate molecule for screening against various kinase targets. The amino and carboxamide groups can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.

Anticancer Activity

Numerous carboxamide derivatives have been investigated as potential anticancer agents.[11][12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, compounds containing the 3-aminopyridine scaffold have shown cytotoxic activity against various cancer cell lines. Given these precedents, this compound represents a scaffold worthy of investigation for its antiproliferative properties.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay):

-

Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Kinase Inhibition Assay:

-

A specific kinase (e.g., VEGFR-2, EGFR) is incubated with a substrate and ATP in a reaction buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a set time.

-

The amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection method (e.g., fluorescence, luminescence).

-

The IC₅₀ value is determined from the dose-response curve.

Conclusion

This compound is a chemical entity with significant potential for further exploration in the field of drug discovery. While specific experimental data for this compound is limited, the known properties of its structural analogs and the broader class of 3-aminopyridine derivatives provide a strong rationale for its synthesis and biological evaluation. The synthetic protocol outlined provides a clear pathway to obtain the compound for further studies. Future research should focus on obtaining comprehensive spectral and physical data for this compound and screening it against a panel of cancer cell lines and kinases to elucidate its potential therapeutic value. The versatile nature of its chemical structure makes it an attractive starting point for the development of novel, targeted therapies.

References

- 1. This compound | 669066-89-1 [chemicalbook.com]

- 2. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 7. 3-Amino-5-bromopyridine(13535-01-8) 1H NMR [m.chemicalbook.com]

- 8. 3-amino-5-bromopyridine-2-carboxylic acid(870997-85-6) 1H NMR [m.chemicalbook.com]

- 9. 3-Amino-2-bromopyridine(39856-58-1) 13C NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: Structure Elucidation of CAS 669066-89-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structure elucidation of the chemical compound identified by CAS number 669066-89-1, known as 3-Amino-5-bromopicolinamide. This document compiles available data from public sources, including synthesis protocols and analytical characterization. While comprehensive spectroscopic data for definitive structure confirmation is not fully available in public literature, this guide presents the synthesized findings to aid researchers in their understanding of this molecule. The potential biological relevance of this compound, inferred from related structures, is also discussed.

Introduction

CAS 669066-89-1, chemically identified as 3-Amino-5-bromopicolinamide, is a substituted pyridine derivative. Such heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. This guide focuses on the available scientific information to detail the structural determination of this compound.

Synthesis and Purification

The synthesis of 3-Amino-5-bromopicolinamide has been reported as a primary product of a reduction reaction and as a byproduct in the synthesis of other complex heterocyclic systems.

Experimental Protocol: Reduction of 5-Bromo-3-nitropicolinamide

A documented method for the synthesis of 3-Amino-5-bromopicolinamide involves the reduction of a nitro-substituted precursor.

Workflow for the Synthesis of 3-Amino-5-bromopicolinamide

Caption: Synthesis of 3-Amino-5-bromopicolinamide via reduction.

Procedure:

-

5-Bromo-3-nitropicolinamide is suspended in a mixture of methanol and water.

-

Ammonium chloride and iron powder are added to the suspension.

-

The reaction mixture is heated to 100°C and stirred for an extended period (e.g., 20 hours).

-

Upon completion, the reaction is cooled, and the solid catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Further purification can be achieved by techniques such as silica gel flash chromatography.

Structure Elucidation: Analytical Data

The definitive structure of a novel compound is established through a combination of analytical techniques. For CAS 669066-89-1, the available data is summarized below.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |

| Electrospray Ionization (ESI) | Positive (ES+) | 218.2 | [M+H]⁺ for the ⁸¹Br isotope | [1] |

Note: The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two major peaks in the mass spectrum, M+H⁺ and [M+2]+H⁺, of nearly equal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Note: As of the latest search, specific ¹H and ¹³C NMR spectral data for CAS 669066-89-1 is not available in the public domain. The following table represents the expected chemical shifts based on the structure of 3-Amino-5-bromopicolinamide, but it is for illustrative purposes only and has not been experimentally verified from available literature.

| Expected ¹H NMR Data (Illustrative) | |

| Chemical Shift (ppm) | Multiplicity |

| ~8.0 | d |

| ~7.5 | d |

| ~7.0 (broad) | s |

| ~5.5 (broad) | s |

| Expected ¹³C NMR Data (Illustrative) | |

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (carboxamide) |

| ~150 | C-NH₂ (pyridine ring) |

| ~145 | C-Br (pyridine ring) |

| ~130 | CH (pyridine ring) |

| ~125 | CH (pyridine ring) |

| ~120 | C-CONH₂ (pyridine ring) |

Potential Biological Significance

While there is no direct evidence in the literature detailing the biological activity of 3-Amino-5-bromopicolinamide, its role as a precursor in the synthesis of isothiazolo[4,3-b]pyridine-based inhibitors of Cyclin G Associated Kinase (GAK) suggests a potential area of interest. GAK is a cellular kinase involved in clathrin-mediated membrane trafficking, a process hijacked by many viruses for entry and egress.

Inferred Signaling Pathway Involvement

Inhibitors of GAK have shown broad-spectrum antiviral activity. The logical relationship, therefore, is that compounds like CAS 669066-89-1 are valuable starting materials for the synthesis of GAK inhibitors.

Logical Workflow from Precursor to Biological Target

Caption: Potential role of CAS 669066-89-1 as a precursor to GAK inhibitors.

Conclusion

The structure of CAS 669066-89-1 is confirmed as 3-Amino-5-bromopicolinamide based on its synthesis from logical precursors and mass spectrometry data. However, a complete and publicly available spectroscopic analysis, particularly NMR data, is currently lacking. This presents an opportunity for further research to fully characterize this compound. Its utility as a building block for potent kinase inhibitors highlights its importance for medicinal chemists and drug discovery professionals. Researchers are encouraged to perform full spectroscopic characterization to confirm the proposed structure and to explore its potential biological activities.

References

An In-depth Technical Guide to the Physical Properties of 3-Amino-5-bromopyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 3-Amino-5-bromopyridine-2-carboxamide (CAS No. 669066-89-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes data for structurally related compounds, 3-Amino-5-bromopyridine and 3-Amino-5-bromopyridine-2-carboxylic acid, to provide a comparative context. The methodologies for key experimental determinations are detailed, offering a framework for the analysis of this and similar chemical entities.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Synonyms: 3-Amino-5-bromopicolinamide[1]

-

Molecular Formula: C₆H₆BrN₃O

-

Molecular Weight: 216.04 g/mol

Tabulated Physical Properties

| Property | This compound | 3-Amino-5-bromopyridine | 3-Amino-5-bromopyridine-2-carboxylic acid |

| CAS Number | 669066-89-1[1][2][3] | 13535-01-8[4] | 870997-85-6[5][6] |

| Molecular Formula | C₆H₆BrN₃O | C₅H₅BrN₂[4] | C₆H₅BrN₂O₂[5][6] |

| Molecular Weight | 216.04 g/mol | 173.01 g/mol | 217.02 g/mol [6] |

| Melting Point | Not Available | 65-69 °C | Not Available |

| Boiling Point | Not Available | Not Available | 399.0±42.0 °C at 760 mmHg |

| Solubility | Not Available | Not Available | Not Available |

| Appearance | Not Available | Light yellow to brown solid[4] | Solid |

Experimental Protocols

Detailed methodologies for the determination of key physical and spectral properties are outlined below. These protocols are standard procedures for the characterization of solid organic compounds.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. The capillary method is a widely used technique for this determination.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.

-

Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. This compound | 669066-89-1 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 3-Amino-5-bromopyridine-2-carboxylic Acid | 870997-85-6 [sigmaaldrich.com]

- 6. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-5-bromopyridine-2-carboxamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and synthesis of 3-Amino-5-bromopyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical research.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 669066-89-1 |

| Molecular Formula | C₆H₆BrN₃O[1][2] |

| Molecular Weight | 216.04 g/mol [1] |

Synthesis Protocol

A robust method for the preparation of this compound involves the reduction of a nitro-group precursor. The following protocol is detailed for laboratory-scale synthesis.[3]

Experimental Protocol: Reduction of 5-bromo-3-nitropyridine-2-carboxamide

Materials:

-

5-bromo-3-nitropyridine-2-carboxamide (1.0 eq, 1.63 mmol, 400 mg)

-

Iron powder (3.0 eq, 4.89 mmol, 273 mg)

-

Ammonium chloride (5.0 eq, 8.15 mmol, 435 mg)

-

Methanol (6 mL)

-

Water (3 mL)

-

Chloroform

-

Diatomaceous earth

Procedure:

-

A suspension of 5-bromo-3-nitropyridine-2-carboxamide, iron powder, and ammonium chloride is prepared in a solvent mixture of methanol and water.

-

The reaction mixture is heated to 100°C and stirred for 20 hours.

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is filtered through diatomaceous earth, and the filter cake is washed with methanol.

-

The filtrates are combined and concentrated under reduced pressure to remove the solvent.

-

The resulting residue is dissolved in chloroform.

-

The organic layer is washed with water, separated, and then concentrated under reduced pressure to yield the final product, this compound.[3]

Yield: 70% (246 mg).[3]

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process from starting material to the final, purified compound.

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide: Solubility of 3-Amino-5-bromopyridine-2-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-Amino-5-bromopyridine-2-carboxamide in organic solvents. A thorough review of publicly available scientific literature indicates a lack of quantitative solubility data for this specific compound. Consequently, this document provides detailed experimental protocols for determining solubility, along with suitable analytical methods for quantification. Additionally, a known synthesis pathway for this compound is described.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3][4][5] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment

| Category | Item |

| Compound | This compound (high purity) |

| Solvents | A range of organic solvents of interest (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide) |

| Glassware | Glass vials or flasks with screw caps, volumetric flasks, pipettes |

| Equipment | Analytical balance, orbital shaker or thermomixer with temperature control, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), pH meter (for aqueous solutions if needed) |

| Consumables | Filter membranes (e.g., 0.22 µm or 0.45 µm, compatible with the solvent) |

Procedure

-

Preparation : Add an excess amount of this compound to a glass vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition : Add a known volume of the desired organic solvent to the vial.

-

Equilibration : Seal the vial and place it in an orbital shaker or thermomixer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid no longer changes.

-

Phase Separation : After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

-

Sample Collection : Carefully withdraw a known volume of the clear supernatant using a pipette. For further clarification, the collected supernatant can be filtered through a syringe filter that is compatible with the solvent.

-

Quantification : Dilute the collected supernatant with a known volume of a suitable solvent and determine the concentration of this compound using an appropriate analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Quantification

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying compounds that absorb light in the ultraviolet-visible range. Pyridine and its derivatives are known to have distinct UV absorbance spectra.[6][7]

-

Determine Maximum Absorbance (λmax) : Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For pyridine, a λmax around 254 nm is often observed.[7]

-

Prepare a Calibration Curve :

-

Create a stock solution of the compound with a known concentration.

-

Perform a series of dilutions to prepare several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear according to the Beer-Lambert law.

-

-

Analyze the Sample :

-

Dilute the saturated solution obtained from the shake-flask method to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculate Concentration : Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and selective method suitable for the quantification of organic compounds. A reverse-phase HPLC method is generally appropriate for pyridine derivatives.[8][9][10]

-

Method Development :

-

Column : Select a suitable reverse-phase column (e.g., C18).

-

Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a modifier like formic acid or phosphoric acid). The composition can be isocratic or a gradient.

-

Detector : A UV detector set to the λmax of the compound.

-

Flow Rate and Temperature : Optimize the flow rate and column temperature for good peak shape and separation.

-

-

Prepare a Calibration Curve :

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Plot the peak area versus concentration to create a calibration curve.

-

-

Analyze the Sample :

-

Dilute the saturated solution from the shake-flask experiment with the mobile phase.

-

Inject the diluted sample into the HPLC system.

-

-

Calculate Concentration : Determine the concentration of the diluted sample from the calibration curve based on its peak area. Calculate the original concentration in the saturated solution by applying the dilution factor.

Synthesis of this compound

The following synthesis protocol is based on the reduction of 5-bromo-3-nitropyridine-2-carboxamide.

Reaction Scheme

This synthesis involves the reduction of a nitro group to an amino group using iron powder in the presence of an ammonium chloride solution.

Experimental Protocol

-

Reactant Mixture : In a reaction vessel, suspend 5-bromo-3-nitropyridine-2-carboxamide, ammonium chloride, and iron powder in a solvent mixture of methanol and water.

-

Reaction : Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for approximately 20 hours.

-

Work-up :

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through diatomaceous earth and wash the filter cake with methanol.

-

Combine the filtrates and concentrate them under reduced pressure.

-

Dissolve the residue in chloroform and wash the organic layer with water.

-

Separate the organic layer and concentrate it under reduced pressure to yield the final product, this compound.

-

Conclusion

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

Spectroscopic data for 3-Amino-5-bromopyridine-2-carboxamide (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectroscopic Data for 3-Amino-5-bromopyridine-2-carboxamide

Synthesis of this compound

A known synthetic route to this compound involves the reduction of a nitro precursor.[1]

Experimental Protocol

The synthesis is typically performed by suspending 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol) in a 2:1 mixture of methanol (6 mL) and water (3 mL).[1] This reaction mixture is heated to 100°C and stirred for 20 hours.[1] Following the reaction, the mixture is cooled to room temperature and filtered through diatomaceous earth, with a subsequent methanol wash of the filter cake. The combined filtrates are concentrated under reduced pressure. The residue is then redissolved in chloroform, washed with water, and the organic layer is separated and concentrated to afford the final product, this compound.[1]

Spectroscopic Data for the Analog: 3-Amino-5-bromopyridine-2-carboxylic acid

The following spectroscopic data pertains to 3-Amino-5-bromopyridine-2-carboxylic acid, an analog of the target compound.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Amino-5-bromopyridine-2-carboxylic acid was recorded on a 300 MHz spectrometer in DMSO-d₆.[2] The observed chemical shifts are detailed in Table 1.

Table 1: ¹H NMR Data for 3-Amino-5-bromopyridine-2-carboxylic acid [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.65 | Doublet | 2.1 | Aromatic C-H |

| 7.20 | Doublet | 2.1 | Aromatic C-H |

| 7.01-7.16 | Broad Singlet | - | Amino (-NH₂) |

Mass Spectrometry

Mass spectrometry data was obtained using Electrospray Ionization (ESI).[2]

Table 2: Mass Spectrometry Data for 3-Amino-5-bromopyridine-2-carboxylic acid [2]

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 215.9 | 217.0 |

Note: No experimental IR or ¹³C NMR data for this compound was found in the searched resources.

General Workflow for Spectroscopic Analysis

The characterization of a newly synthesized compound like this compound typically follows a standardized workflow to ensure its identity and purity.

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

General Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A small sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. The resulting spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for structure elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for solid samples. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule (e.g., N-H, C=O, C-Br).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. A dilute solution of the sample is introduced into the mass spectrometer, and a soft ionization technique like electrospray ionization (ESI) is commonly used to generate the molecular ion, which is then detected.

References

A Technical Guide to 3-Amino-5-bromopyridine-2-carboxamide: A Privileged Scaffold for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridine-2-carboxamide is a heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry. Its distinct structural features, particularly the pyridine core functionalized with amino, bromo, and carboxamide groups, provide a versatile platform for the synthesis of complex, biologically active molecules. This document provides a comprehensive technical overview of its synthesis, chemical properties, and significant applications, with a particular focus on its role as a scaffold in the development of targeted therapeutics like Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. Its structure combines a hydrogen bond donor (amino group), a hydrogen bond acceptor/donor (carboxamide), and a handle for synthetic modification (bromo group), making it an attractive starting point for library synthesis.

| Property | Value | Source |

| CAS Number | 669066-89-1 | [1][2] |

| Molecular Formula | C₆H₆BrN₃O | [2] |

| Molecular Weight | 216.04 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | ≥97% | [2] |

| Storage Conditions | Room temperature, dry environment | [2] |

| MDL Number | MFCD11110235 | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of the corresponding nitro-precursor. The use of iron powder in the presence of an ammonium salt is a common and effective method.

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Detailed Experimental Protocol: Reduction of 5-bromo-3-nitropyridine-2-carboxamide[1]

-

Reaction Setup: Suspend 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol) in a solvent mixture of methanol (6 mL) and water (3 mL).

-

Reaction Execution: Stir the reaction mixture at 100°C for 20 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through diatomaceous earth and wash the filter cake with methanol.

-

Purification: Combine the filtrates and concentrate them under reduced pressure. Dissolve the resulting residue in chloroform and wash the organic layer with water. Separate the organic layer and concentrate it under reduced pressure to yield the final product.

Synthesis Data

| Starting Material | Reagents | Conditions | Yield | Reference |

| 5-bromo-3-nitropyridine-2-carboxamide | Fe, NH₄Cl, MeOH/H₂O | 100°C, 20h | 70% (246 mg) | [1] |

Applications in Drug Discovery: A Scaffold for PARP Inhibitors

The 3-aminopyridine-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP enzymes, especially PARP-1 and PARP-2, are critical for DNA repair, primarily through the base excision repair (BER) pathway.[5][6][7]

In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination repair (HRR) due to BRCA1/2 mutations, cells become highly dependent on PARP-mediated repair for survival.[5][7] Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage, ultimately resulting in cell death through a concept known as synthetic lethality.[5] Several FDA-approved PARP inhibitors, including Olaparib and Rucaparib, feature a core structure where the carboxamide moiety mimics the nicotinamide portion of the natural PARP substrate, NAD+.[5][6] this compound serves as an ideal starting point for creating novel PARP inhibitors, where the bromine atom can be functionalized via cross-coupling reactions to explore structure-activity relationships.[8]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

References

- 1. This compound | 669066-89-1 [chemicalbook.com]

- 2. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Discovery and History of 3-Amino-5-bromopyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridine-2-carboxamide, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. While a definitive seminal publication marking its initial synthesis remains elusive in readily accessible literature, its history is intrinsically linked to the broader exploration of aminopyridine scaffolds in the quest for novel therapeutic agents. This document details the primary synthetic route from its key precursor, 5-bromo-3-nitropyridine-2-carboxamide, and presents relevant physicochemical data. Experimental protocols and logical workflows are provided to aid researchers in its synthesis and application.

Introduction and Historical Context

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of amino and carboxamide functionalities further enhances its potential for forming specific, high-affinity interactions within protein binding pockets. While the precise "discovery" of this compound (CAS No. 669066-89-1) is not prominently documented in a single landmark paper, its emergence can be contextualized within the extensive research into substituted aminopyridines as pharmacophores.[1][2][3] This class of compounds has been investigated for a wide range of therapeutic applications, including as kinase inhibitors, central nervous system agents, and anti-infectives.

The development of synthetic routes to novel substituted pyridines has been a continuous effort in organic chemistry to expand the available chemical space for drug discovery. The synthesis of this compound is a prime example of this endeavor, providing a versatile intermediate for further chemical elaboration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 669066-89-1 | [4] |

| Molecular Formula | C₆H₆BrN₃O | [4] |

| Molecular Weight | 216.04 g/mol | [4] |

| Appearance | Not specified in literature; likely a solid | |

| Purity | >97% (commercially available) | [5] |

Synthesis and Experimental Protocols

The most commonly cited synthetic route to this compound involves the reduction of its nitro precursor, 5-bromo-3-nitropyridine-2-carboxamide (CAS No. 412035-35-9).[6]

Synthesis of the Precursor: 5-bromo-3-nitropyridine-2-carboxamide

Table 2: Physicochemical Properties of 5-bromo-3-nitropyridine-2-carboxamide

| Property | Value | Reference |

| CAS Number | 412035-35-9 | [7] |

| Molecular Formula | C₆H₄BrN₃O₃ | [7] |

| Molecular Weight | 246.02 g/mol | [7] |

Synthesis of this compound

The conversion of the nitro-precursor to the final amino-compound is a standard reduction reaction.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is described in various chemical supplier databases.[6]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

5-bromo-3-nitropyridine-2-carboxamide

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Suspend 5-bromo-3-nitropyridine-2-carboxamide in a mixture of methanol and water.[6]

-

Add iron powder and ammonium chloride to the suspension.[6]

-

Heat the reaction mixture with stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove solid residues.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Table 3: Representative Reaction Parameters

| Reactant/Reagent | Molar Ratio (relative to precursor) |

| 5-bromo-3-nitropyridine-2-carboxamide | 1 |

| Iron powder | ~3 |

| Ammonium chloride | ~5 |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow from the precursor to the final product.

Caption: Logical workflow for the synthesis of the target compound.

Applications and Future Directions

While specific biological activities or signaling pathways for this compound are not detailed in the currently available public literature, its structure is indicative of its potential as a scaffold in medicinal chemistry. The presence of three distinct functional groups (amino, bromo, and carboxamide) on the pyridine ring allows for diverse chemical modifications, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

Future research will likely focus on incorporating this moiety into larger molecules to explore their potential as therapeutic agents. The development of more efficient and scalable synthetic routes will also be of interest to the chemical and pharmaceutical industries.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. While its specific discovery and early history are not well-documented in readily accessible sources, its synthesis from 5-bromo-3-nitropyridine-2-carboxamide is straightforward. This technical guide provides researchers with the necessary information to synthesize and utilize this compound in their research endeavors, contributing to the ongoing exploration of novel chemical entities for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 669066-89-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. This compound | 669066-89-1 [chemicalbook.com]

- 7. usbio.net [usbio.net]

3-Amino-5-bromopyridine-2-carboxamide: A Technical Safety and Hazard Guide

Disclaimer: This document provides a summary of available safety and hazard information for 3-Amino-5-bromopyridine-2-carboxamide and structurally related compounds. No specific safety and toxicity studies for this compound have been identified in the public domain. The information presented herein is extrapolated from data on similar chemical structures and should be used as a guide for preliminary hazard assessment and safe handling procedures. All laboratory work should be conducted by trained professionals under appropriate safety protocols.

Executive Summary

Hazard Identification and Classification

Based on the GHS classifications of structurally related compounds, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

GHS Hazard Summary for Related Compounds

The following table summarizes the GHS hazard classifications for compounds structurally similar to this compound.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Reference Compounds |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | 3-Amino-5-bromopyridine, 2-Amino-5-bromopyridine |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | 3-Amino-5-bromopyridine, 2-Amino-5-bromopyridine |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | 3-Amino-5-bromopyridine, 2-Amino-5-bromopyridine |

| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation | 3-Amino-5-bromopyridine, 2-Amino-5-bromopyridine |

Data extrapolated from available safety data sheets for the referenced compounds.[1][2][3][4]

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The table below lists properties for related compounds.

| Property | 3-Amino-5-bromopyridine | 3-Amino-5-bromopyridine-2-carboxylic acid |

| Molecular Formula | C₅H₅BrN₂ | C₆H₅BrN₂O₂ |

| Molecular Weight | 173.01 g/mol | 217.02 g/mol |

| Appearance | Brown solid | Not specified |

| Melting Point | 62 - 65 °C | Not specified |

| Solubility | No data available | No data available |

Source: PubChem and commercial supplier safety data sheets.[1][5][6]

Experimental Protocols

As no specific toxicological studies for this compound are available, this section outlines general experimental protocols for assessing the key anticipated hazards, based on OECD guidelines.

Representative Protocol: Acute Oral Toxicity (OECD 423)

A standardized protocol for assessing acute oral toxicity would involve the following steps:

-

Animal Model: Typically, rats or mice of a single sex are used.

-

Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight.

-

Administration: The test substance is administered orally by gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The outcome is the determination of a GHS category for acute oral toxicity.

Representative Protocol: In Vitro Skin Irritation (OECD 439)

An in vitro protocol for assessing skin irritation would follow these general steps:

-

Test System: A reconstructed human epidermis model is used.

-

Application: The test substance is applied topically to the skin tissue model.

-

Incubation: The treated tissue is incubated for a defined period.

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

Endpoint: A reduction in cell viability below a certain threshold indicates skin irritation potential.

Signalling Pathways and Workflows

Hazard Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the hazards associated with a novel chemical like this compound.

Caption: A logical workflow for chemical hazard assessment and control.

First Aid Decision Pathway for Exposure

This diagram outlines the decision-making process for providing first aid in the event of an exposure.

Caption: A decision pathway for first aid following chemical exposure.

Safe Handling and Storage

Given the anticipated hazards, the following handling and storage procedures are recommended.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[5]

-

Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation (fume hood). If dusts are generated, a NIOSH-approved respirator may be necessary.[7]

Handling

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in handling areas.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

-

In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5]

-

If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Stability and Reactivity

-

Reactivity: No specific data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No specific data available.

-

Conditions to Avoid: Incompatible materials, dust generation, excess heat.

-

Incompatible Materials: Strong oxidizing agents, strong acids.[5]

-

Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, hydrogen bromide.

References

- 1. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: 3-Amino-5-bromopyridine-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Amino-5-bromopyridine-2-carboxamide, including its chemical properties, synthesis protocols, and potential biological significance based on structurally related compounds.

Nomenclature and Chemical Properties

The compound with the structure this compound is correctly named according to IUPAC nomenclature. It is also known by its synonym, 3-Amino-5-bromopicolinamide[1].

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonym | 3-Amino-5-bromopicolinamide | [1] |

| CAS Number | 669066-89-1 | [1] |

| Molecular Formula | C₆H₆BrN₃O | N/A |

| Molecular Weight | 216.04 g/mol | N/A |

| Appearance | Light yellow solid |[2] |

Note: Molecular Formula and Weight are calculated based on the structure.

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

This protocol details the synthesis via reduction of a nitro group.

Materials:

-

5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol)

-

Ammonium chloride (435 mg, 8.15 mmol)

-

Iron powder (273 mg, 4.89 mmol)

-

Methanol (6 mL)

-

Water (3 mL)

-

Chloroform

-

Diatomaceous earth

Procedure:

-

Suspend 5-bromo-3-nitropyridine-2-carboxamide, ammonium chloride, and iron powder in a solvent mixture of methanol and water.

-

Stir the reaction mixture at 100°C for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension through diatomaceous earth and wash the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the resulting residue in chloroform.

-

Wash the organic layer with water.

-

Separate the organic layer and concentrate it under reduced pressure to yield the final product.

Results:

-

Yield: 246 mg (70%)[1]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively published, the activity of structurally similar compounds provides insight into its potential applications. Pyridine carboxamide derivatives are recognized as important scaffolds in drug discovery, notably as inhibitors of various enzymes.

3.1. Inhibition of Ribonucleotide Reductase and Methemoglobinemia

A closely related compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is an inhibitor of ribonucleotide reductase (RNR)[3]. It functions by disrupting an iron-stabilized radical in the RNR subunits. However, this interaction with iron is not limited to RNR. 3-AP can also interact with the ferrous iron (Fe²⁺) in hemoglobin, oxidizing it to ferric iron (Fe³⁺). This converts hemoglobin to methemoglobin, which is incapable of transporting oxygen, leading to a condition known as methemoglobinemia[3]. The management of this side effect involves methylene blue, which facilitates the reduction of methemoglobin back to functional hemoglobin[3].

3.2. Potential as FGFR Inhibitors

Other related heterocyclic carboxamides have been investigated as potent enzyme inhibitors. For instance, a series of 3-amino-pyrazine-2-carboxamide derivatives were designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[4]. FGFRs are crucial targets in cancer therapy, and their signaling cascade involves key pathways like MAPK, AKT, and PLCγ. Aberrant FGFR signaling is linked to various malignancies[4]. The pyridine-2-carboxamide scaffold could similarly be explored for activity against such kinase targets.

References

- 1. This compound | 669066-89-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Amino-5-bromopyridine-2-carboxamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine-2-carboxamide is a versatile heterocyclic compound that holds significant potential as a key building block in the discovery and development of novel therapeutics. Its unique structural features, including a pyridine core, an amino group, a bromine atom, and a carboxamide moiety, provide multiple points for chemical modification, enabling the exploration of diverse chemical space. This document provides an overview of its potential applications, particularly in the synthesis of kinase and PARP inhibitors, along with relevant experimental protocols to facilitate its use in drug discovery programs. While direct biological activity data for this compound is not extensively documented in public literature, its utility as a scaffold is inferred from the numerous bioactive molecules synthesized from closely related analogues.

Potential Therapeutic Applications

The this compound scaffold is a valuable starting point for the synthesis of compounds targeting key enzymes in cellular signaling pathways, particularly those involved in cancer and inflammatory diseases.

Kinase Inhibitors

The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The bromine atom at the 5-position serves as a convenient handle for introducing further complexity and selectivity through cross-coupling reactions.

Example Application: CSF1R Inhibitors

Derivatives of the closely related 2-amino-5-bromopyridine have been instrumental in the development of potent kinase inhibitors such as Pexidartinib, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a key driver in the proliferation and differentiation of tumor-associated macrophages.

Applications of 3-Amino-5-bromopyridine-2-carboxamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine-2-carboxamide is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique arrangement of functional groups—an aminopyridine core, a carboxamide moiety, and a reactive bromine atom—makes it an attractive scaffold for the synthesis of diverse compound libraries targeting various biological entities. The pyridine ring is a common motif in many approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions within protein active sites. The 3-amino and 2-carboxamide groups can act as crucial hydrogen bond donors and acceptors, anchoring the molecule to its target. Furthermore, the bromine atom at the 5-position serves as a convenient handle for introducing a wide range of substituents via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. This document provides an overview of the applications of this scaffold, with a focus on its use in the development of kinase inhibitors, along with detailed experimental protocols.

Application in Kinase Inhibitor Design

The 3-aminopyridine-2-carboxamide scaffold has emerged as a valuable starting point for the development of potent and selective kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The structural features of this compound are well-suited for targeting the ATP-binding site of many kinases.

Targeting IRAK4 in Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[1] Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases.[2] The 3-aminopyridine-2-carboxamide core can be elaborated to generate potent IRAK4 inhibitors. The 3-amino group can form a key hydrogen bond with the hinge region of the kinase, while the carboxamide can interact with other residues in the active site. The 5-bromo position allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling, which can occupy the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity.[3]

IRAK4 Signaling Pathway

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Targeting LRRK2 in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a major cause of familial Parkinson's disease.[4] Increased LRRK2 kinase activity is believed to contribute to the pathogenesis of the disease, making it a key therapeutic target.[5] The 3-aminopyridine-2-carboxamide scaffold can be utilized to develop LRRK2 inhibitors. Similar to other kinase targets, the aminopyridine core can interact with the hinge region of LRRK2. The 5-position offers a vector for modification to achieve high potency and selectivity, potentially by reaching into a back pocket of the ATP-binding site, which is a strategy employed in the design of type II kinase inhibitors.[6][7]

LRRK2 Signaling Pathway

Caption: Pathogenic LRRK2 signaling in Parkinson's disease.

Quantitative Data from Related Kinase Inhibitor Series

While specific data for direct derivatives of this compound are proprietary or dispersed, the following tables summarize the inhibitory activities of closely related aminopyridine and aminopyrazine carboxamide scaffolds against various kinases, illustrating the potential of this chemical space.

Table 1: Inhibitory Activity of Aminopyrazine Carboxamide Derivatives against FGFR Kinases (Data derived from studies on 3-amino-pyrazine-2-carboxamide scaffolds)

| Compound ID | Modification at 5-position | FGFR1 IC₅₀ (μM) | FGFR2 IC₅₀ (μM) | FGFR3 IC₅₀ (μM) | FGFR4 IC₅₀ (μM) |

| 18i | Substituted Phenyl Ring | 0.15 | 0.08 | 0.12 | 0.21 |

| 7c | Hydroxyphenyl | >10 | 5.2 | >10 | >10 |

| 7j | Pyridinyl | 1.8 | 0.9 | 1.5 | 2.3 |

Source: Adapted from research on novel FGFR inhibitors.[8]

Table 2: Inhibitory Activity of Pyridine Derivatives against CDK2 (Data from studies on various pyridine-based scaffolds)

| Compound ID | Scaffold Type | CDK2/cyclin A2 IC₅₀ (μM) |

| 4 | 2-chloro-6-naphthyl-4-thienylnicotinonitrile | 0.24 |

| 8 | 6-naphthyl-4-thienyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 |

| 11 | S-(3-cyano-6-naphthyl-4-thienylpyridin-2-yl) 2-chloroethanethioate | 0.50 |

| Roscovitine | (Reference Compound) | 0.394 |

Source: Adapted from studies on novel CDK2 inhibitors.[9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the core scaffold and a representative derivatization reaction.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of a nitro group to an amine in the presence of a carboxamide.[10]

Materials:

-

5-Bromo-3-nitropyridine-2-carboxamide

-

Iron powder

-

Ammonium chloride

-

Methanol (MeOH)

-

Water (H₂O)

-

Chloroform (CHCl₃)

-

Diatomaceous earth (Celite)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol).

-

Add methanol (6 mL) and water (3 mL) to the flask.

-

Attach a reflux condenser and stir the suspension vigorously at 100 °C for 20 hours.

-

After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

-

Filter the suspension through a pad of diatomaceous earth, washing the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in chloroform and transfer to a separatory funnel.

-

Wash the organic layer with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Workflow for Synthesis and Derivatization

Caption: General workflow for synthesis and evaluation.

Protocol 2: Suzuki Cross-Coupling for Derivatization at the 5-Position

This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling of the 5-bromo position with a boronic acid or ester, a common strategy for elaborating this scaffold.[3]

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid or boronate ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water 4:1 mixture)

-

Schlenk flask or microwave vial

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer with heating

Procedure:

-

To a Schlenk flask or microwave vial, add this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-12 hours, monitor by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-3-aminopyridine-2-carboxamide derivative.

Conclusion

This compound represents a highly valuable and versatile scaffold in modern medicinal chemistry. Its inherent structural features, combined with the synthetic tractability of the 5-bromo position, provide a robust platform for the design and synthesis of novel therapeutics, particularly in the area of kinase inhibition. The protocols and data presented herein serve as a guide for researchers to explore the potential of this promising building block in their drug discovery programs.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 669066-89-1 [chemicalbook.com]

Application Notes and Protocols for the Use of 3-Amino-5-bromopyridine-2-carboxamide in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Amino-5-bromopyridine-2-carboxamide as a versatile building block in the synthesis of complex organic molecules, with a particular focus on the development of kinase inhibitors for targeted therapies.

Application Notes

This compound is a valuable heterocyclic intermediate in medicinal chemistry. Its structure incorporates several key features that make it an attractive starting material for the synthesis of biologically active compounds. The pyridine core is a common scaffold in many approved drugs. The amino group at the 3-position can act as a hydrogen bond donor or can be further functionalized. The bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This allows for the introduction of a wide range of substituents, enabling the exploration of chemical space in drug discovery programs. The carboxamide group at the 2-position can also participate in hydrogen bonding interactions with biological targets.

A primary application of this and structurally similar scaffolds is in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine scaffold can mimic the hinge-binding region of ATP in the kinase active site. By modifying the substituents on the pyridine ring, it is possible to achieve high potency and selectivity for specific kinases. For example, derivatives of the related 2-amino-5-bromopyridine are used in the synthesis of Pexidartinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Similarly, aminopyrazine-carboxamide derivatives, which are structurally analogous to the title compound, have been successfully employed in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-3-nitropyridine-2-carboxamide.

Materials:

-

5-bromo-3-nitropyridine-2-carboxamide

-

Ammonium chloride (NH₄Cl)

-

Iron powder (Fe)

-

Methanol (MeOH)

-

Water (H₂O)

-

Chloroform (CHCl₃)

-

Diatomaceous earth (Celite)

Procedure:

-

A suspension of 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol), ammonium chloride (435 mg, 8.15 mmol), and iron powder (273 mg, 4.89 mmol) in a mixture of methanol (6 mL) and water (3 mL) is prepared in a round-bottom flask.[4]

-

The reaction mixture is stirred at 100°C for 20 hours.[4]

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The cooled suspension is filtered through a pad of diatomaceous earth, and the filter cake is washed with methanol.[4]

-

The combined filtrates are concentrated under reduced pressure.

-

The residue is dissolved in chloroform, and the organic layer is washed with water.[4]

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the target compound, this compound.[4]

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-bromo-3-nitropyridine-2-carboxamide (400 mg) | This compound (246 mg) | NH₄Cl (435 mg), Fe (273 mg) | MeOH/H₂O (2:1) | 100 | 20 | 70 |

Table 1: Summary of the synthesis of this compound.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a key step in the diversification of the core scaffold for the synthesis of kinase inhibitors.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Degassed water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).[5]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[5]

-

Heat the reaction mixture to 85-95°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[5]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 3-amino-5-aryl-pyridine-2-carboxamide.[5]

Quantitative Data:

| Starting Material | Arylboronic Acid (1.2 eq) | Product | Catalyst (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound (1.0 mmol) | 4-methoxyphenylboronic acid | 3-Amino-5-(4-methoxyphenyl)pyridine-2-carboxamide | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 85-95 | 12-24 | 70-90* |

*Note: The yield is an estimate based on similar Suzuki-Miyaura couplings of aminobromopyridines.[5]

Table 2: Representative Suzuki-Miyaura cross-coupling reaction.

Visualizations

Caption: Synthetic workflow for the preparation and derivatization of this compound.

Caption: Simplified CSF1R signaling pathway and the inhibitory action of Pexidartinib.

References

Application Notes and Protocols for 3-Amino-5-bromopyridine-2-carboxamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine-2-carboxamide is a versatile bifunctional building block for the synthesis of a variety of fused heterocyclic compounds. The presence of an ortho-amino carboxamide functionality on the pyridine ring allows for facile cyclization reactions to construct pyrimidine rings, leading to the formation of pyrido[2,3-d]pyrimidine scaffolds. These bicyclic systems are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a wide range of biological targets. The bromo substituent at the 5-position provides a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic intermediates.

Application: Synthesis of 7-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-4-one

A primary application of this compound is in the synthesis of 7-bromopyrido[2,3-d]pyrimidin-4(3H)-one. This fused heterocyclic compound serves as a crucial intermediate for the elaboration of more complex molecules with potential therapeutic applications. The pyrido[2,3-d]pyrimidine core is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.

The synthesis involves a cyclocondensation reaction between this compound and a one-carbon electrophile, such as formic acid or triethyl orthoformate. This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to afford the fused pyrimidinone ring.

General Synthetic Scheme

The overall transformation can be depicted as follows:

Application of Aminobromopyridines in Agrochemical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals